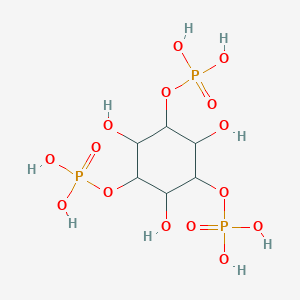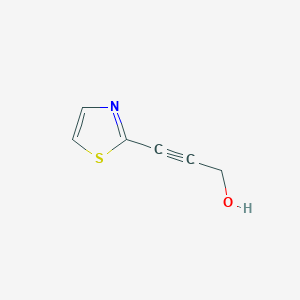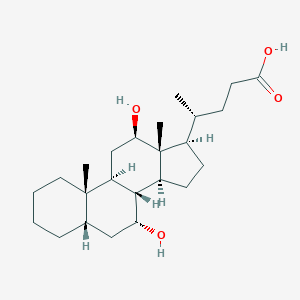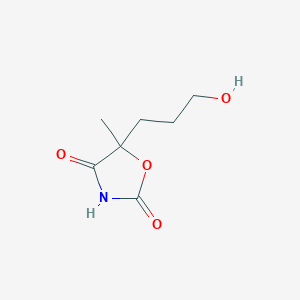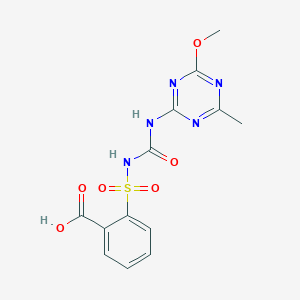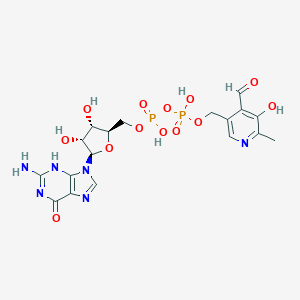
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives involves multiple steps, including condensation reactions and modifications to introduce various functional groups. A study described the synthesis process involving the condensation of acetamidinium chloride and diethyl malonate in methanol, further acidified by hydrochloric acid, showcasing the role of process variables in developing an economic process for its production (Patil et al., 2008).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the molecular structure of methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate and its derivatives. For example, the crystal and molecular structures of a related compound were determined by X-ray diffraction and quantum chemical DFT analysis, highlighting the significance of understanding the molecular conformation and structural characteristics (Sąsiadek et al., 2016).
Chemical Reactions and Properties
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including deacetylation, methylation, and formation of complexes with other compounds. These reactions demonstrate its versatility and potential for modification to suit different applications. One study discussed the deacetylation of related compounds in both acidic and basic media, showcasing its reactivity and the possibility of generating compounds with antituberculous effects (Erkin & Krutikov, 2007).
Scientific Research Applications
-
Medicinal Chemistry
- Pyrimidine derivatives have found widespread therapeutic applications due to their synthetic accessibility and structural diversity .
- They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Some of the most recognized drugs based on analogs of pyrimidines are antibacterial (sulfadiazine, trimethoprim), antiviral (trifluridine, idoxuridine), anti-malarial (sulfadoxine), anti-HIV (Retrovir (zidovudine), stavudine), anti-tuberculosis (viomycin), anticancer (5-fluorouracil) agents .
-
Organic Synthesis
-
Biochemistry
-
Anticancer Research
-
Antiviral Research
-
Anti-Inflammatory Research
- Pyrimidines have been found to exhibit anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- A detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
-
Thyroid Drugs
-
Leukemia Treatment
-
Plant Growth Regulation
-
Herbicidal Activities
-
Antitumor Activities
Safety And Hazards
properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYTRBZKWTFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372605 |
Source


|
| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
CAS RN |
89694-11-1 |
Source


|
| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









